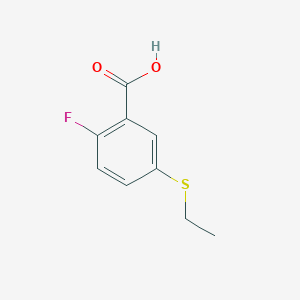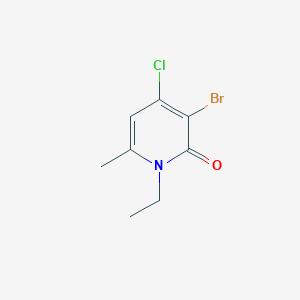
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one is a heterocyclic organic compound. It features a pyridinone core substituted with bromine, chlorine, ethyl, and methyl groups. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the pyridinone ring.
Alkylation: Addition of ethyl and methyl groups to the pyridinone core.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The pyridinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various halogenated derivatives, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one would depend on its specific application. For example, if used as a pharmaceutical, it might interact with a particular enzyme or receptor, inhibiting its activity through competitive or non-competitive binding.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one: can be compared with other halogenated pyridinones, such as:
Uniqueness
The unique combination of substituents in this compound might confer specific chemical reactivity or biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C8H9BrClNO |
|---|---|
Peso molecular |
250.52 g/mol |
Nombre IUPAC |
3-bromo-4-chloro-1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H9BrClNO/c1-3-11-5(2)4-6(10)7(9)8(11)12/h4H,3H2,1-2H3 |
Clave InChI |
LHUKNOVZXBTXCS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=C(C1=O)Br)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




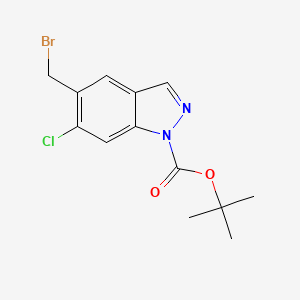
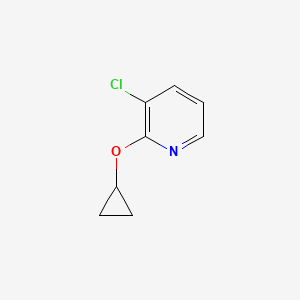
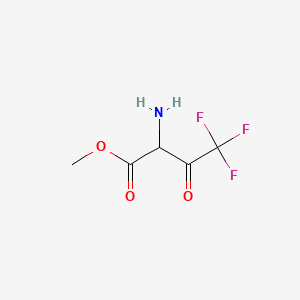
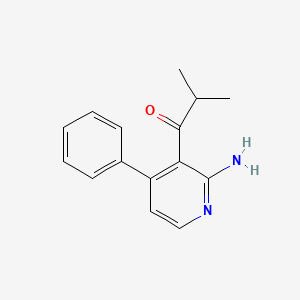

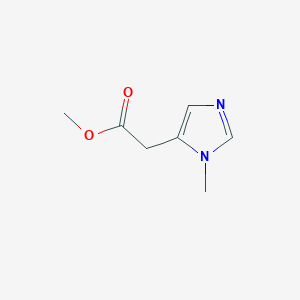
![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)
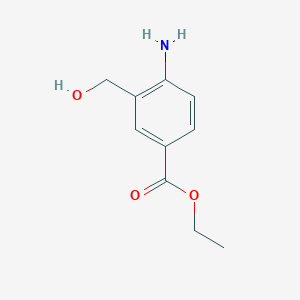
![3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13001678.png)
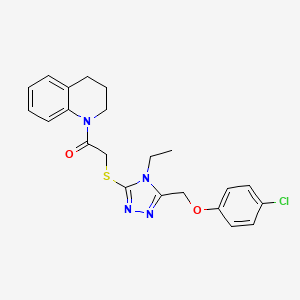
![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)
